molecular formula C19H27N5O2 B11246251 N-cyclohexyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide

N-cyclohexyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B11246251
M. Wt: 357.4 g/mol
InChI Key: JWNAPLAVKDGLTK-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE: is a complex organic compound that features a unique structure combining a pyrazole ring and a dihydropyrimidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Synthesis of the Dihydropyrimidinone Moiety: This involves the cyclization of suitable precursors, often using catalysts and specific reaction conditions to ensure the formation of the desired structure.

    Coupling Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of different derivatives.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, nickel catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to alcohols or amines.

Scientific Research Applications

N-CYCLOHEXYL-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: It is used in studies exploring its effects on cellular processes and its potential as a bioactive molecule.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism by which N-CYCLOHEXYL-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-CYCLOHEXYL-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE: can be compared with other compounds featuring pyrazole or dihydropyrimidinone moieties, such as:

Uniqueness

The uniqueness of N-CYCLOHEXYL-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE lies in its combined structure, which imparts specific chemical and biological properties not found in simpler analogs

Properties

Molecular Formula

C19H27N5O2

Molecular Weight

357.4 g/mol

IUPAC Name

N-cyclohexyl-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide

InChI

InChI=1S/C19H27N5O2/c1-12-10-13(2)24(22-12)19-20-15(4)14(3)18(26)23(19)11-17(25)21-16-8-6-5-7-9-16/h10,16H,5-9,11H2,1-4H3,(H,21,25)

InChI Key

JWNAPLAVKDGLTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC(=C(C(=O)N2CC(=O)NC3CCCCC3)C)C)C

Origin of Product

United States

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